3-(1-Aminopropyl)-5-fluorophenol
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Overview
Description
3-(1-Aminopropyl)-5-fluorophenol is an organic compound characterized by the presence of an aminopropyl group attached to a fluorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopropyl)-5-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluorophenol.
Alkylation: The phenol group is alkylated using 1-bromopropane under basic conditions to introduce the propyl group.
Amination: The resulting intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(1-Aminopropyl)-5-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(1-Aminopropyl)-5-fluorophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the fluorophenol moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-(1-Aminopropyl)phenol: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
5-Fluoro-2-aminophenol: Similar structure but with the amino group directly attached to the phenol ring, leading to different reactivity and applications.
Uniqueness: 3-(1-Aminopropyl)-5-fluorophenol is unique due to the presence of both the aminopropyl and fluorophenol groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(1-aminopropyl)-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,9,12H,2,11H2,1H3 |
InChI Key |
PXWWFJAVTXKMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)O)N |
Origin of Product |
United States |
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